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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cleavable linkers, a critical component

in the design and efficacy of Antibody-Drug Conjugates (ADCs). We will delve into the core

mechanisms, quantitative performance characteristics, and detailed experimental protocols

relevant to the most prevalent classes of cleavable linkers used in oncology and beyond.

Introduction to Antibody-Drug Conjugates and the
Role of the Linker
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the

specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small

molecule payload.[1] The linker, which covalently connects the antibody and the payload, is a

crucial determinant of the ADC's success, influencing its stability, pharmacokinetics, and

mechanism of action.[1][2]

Cleavable linkers are designed to be stable in systemic circulation and to release the payload

upon encountering specific triggers within the target cell or the tumor microenvironment.[2][3]

This targeted release mechanism is essential for maximizing on-target efficacy while

minimizing off-target toxicity.[3] The ability of the released payload to diffuse and kill

neighboring antigen-negative cells, a phenomenon known as the "bystander effect," is a key

feature of many ADCs with cleavable linkers.[4][5]
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This guide will focus on the three primary classes of cleavable linkers: pH-sensitive, protease-

cleavable, and redox-sensitive linkers.

pH-Sensitive Linkers: Exploiting the Acidic
Environment
pH-sensitive linkers are designed to hydrolyze and release their payload in the acidic

environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), while remaining stable

at the physiological pH of blood (~7.4).[3][6] Hydrazones are the most common class of pH-

sensitive linkers.[7]

Mechanism of Action
After an ADC binds to its target antigen on the cell surface, it is internalized via receptor-

mediated endocytosis.[8] As the endosomal vesicle matures and acidifies, the lower pH

catalyzes the hydrolysis of the hydrazone bond, releasing the payload into the cell.[6][7] The

stability of the hydrazone linker is highly dependent on its chemical structure, with aromatic

hydrazones generally exhibiting greater stability at neutral pH compared to aliphatic ones.[9]
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Figure 1. ADC internalization and pH-sensitive payload release.
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Quantitative Data: pH-Dependent Stability of Hydrazone
Linkers
The rate of hydrolysis of hydrazone linkers is critically dependent on pH. The table below

summarizes the half-life (t½) of various hydrazone linkers at physiological and acidic pH,

demonstrating their selective instability in acidic conditions.

Linker
Type/Structure

Condition (pH) Half-life (t½) Reference(s)

Aromatic Hydrazone 7.4
> 24 hours (only 6%

hydrolysis)
[9]

4.5
~24 hours (97%

release)
[9]

Acyl Hydrazone 7.0 > 2.0 hours [9]

5.0 2.4 minutes [9]

General Hydrazone 7.0 183 hours [9]

5.0 4.4 hours [9]

Acyl Hydrazone (in

cell-free system)
7.0 Resistant to hydrolysis [10]

6.0 75 hours [10]

5.0 4.63 hours [10]

4.0 1.95 hours [10]

Silyl Ether Linker Plasma > 7 days [11]

Carbonate Linker Plasma ~1 day [11]

Note: Data is compiled from different studies and experimental conditions may vary. Direct

comparison should be made with caution.
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Protease-Cleavable Linkers: Utilizing Lysosomal
Enzymes
Protease-cleavable linkers incorporate a short peptide sequence that is recognized and

cleaved by proteases, such as cathepsins, which are abundant in the lysosomal compartment

of cells.[3] The most widely used protease-sensitive linker is the valine-citrulline (Val-Cit)

dipeptide.[8]

Mechanism of Action
Following internalization and trafficking to the lysosome, lysosomal proteases, primarily

Cathepsin B, recognize and cleave the amide bond within the peptide linker.[8] This cleavage

event often triggers a self-immolative cascade through a p-aminobenzyloxycarbonyl (PABC)

spacer, which results in the traceless release of the unmodified payload.[8][12] While Val-Cit

was designed for Cathepsin B, other lysosomal proteases like Cathepsin L, S, and F can also

contribute to its cleavage.[8]
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Figure 2. Protease-mediated cleavage of a Val-Cit-PABC linker.
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Quantitative Data: In Vivo Linker Stability
The stability of the linker in circulation is a critical determinant of an ADC's therapeutic index.

[13] Premature cleavage can lead to off-target toxicity.

Linker Type ADC Model Animal Model
Apparent
Linker Half-life

Reference(s)

Val-Cit Dipeptide cAC10-vcMMAE
Cynomolgus

Monkey

~230 hours (9.6

days)
[13]

Disulfide
h1F6-SPDB-

DM4

Cynomolgus

Monkey

~144 hours (6.0

days)
[13]

Val-Cit Dipeptide
Trastuzumab-vc-

MMAE
Mouse

Unstable

(cleaved by

Ces1C)

[12][14]

Sulfatase-

cleavable
N/A Mouse

High stability (> 7

days)
[14]

Note: The Val-Cit linker shows instability in mouse plasma due to cleavage by the

carboxylesterase Ces1C, a factor not present in humans, highlighting the importance of

species selection in preclinical studies.[12][14]

Redox-Sensitive Linkers: Leveraging the
Intracellular Reducing Environment
Redox-sensitive linkers are designed to be cleaved in the highly reducing environment of the

cell's cytoplasm, which has a much higher concentration of glutathione (GSH) than the

extracellular space.[3] These linkers typically contain a disulfide bond.[15]

Mechanism of Action
The concentration of glutathione is approximately 1,000-fold higher in the cytoplasm (1-10 mM)

compared to the blood plasma (~5 µM).[15][16] After the ADC is internalized, the high

intracellular GSH concentration reduces the disulfide bond in the linker, cleaving it and

releasing the payload.[16] To enhance stability in circulation and prevent premature cleavage,
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steric hindrance is often introduced near the disulfide bond, for example, by adding methyl

groups.[16][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Guide to Cleavable Linkers in Antibody-Drug
Conjugates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606308#introduction-to-cleavable-adc-linkers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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